molecular formula C13H16FN3O4 B7858870 4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide

Cat. No.: B7858870
M. Wt: 297.28 g/mol
InChI Key: WLENCDADFBUODL-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is a benzamide derivative featuring a 4-fluoro and 3-nitro substitution pattern on the aromatic ring. The amide nitrogen is substituted with a 2-(4-morpholinyl)ethyl group, introducing a polar morpholine moiety known to enhance solubility and modulate pharmacokinetic properties. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and anti-inflammatory agents. The fluorine atom at position 4 contributes to electronic effects and metabolic stability, while the nitro group at position 3 may facilitate interactions with biological targets through electron-deficient aromatic systems .

Properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O4/c14-11-2-1-10(9-12(11)17(19)20)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLENCDADFBUODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H15FN2O3
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the nitration of 4-fluoro-N-(2-(4-morpholinyl)ethyl)aniline, followed by acylation with nitrobenzoyl chloride. The reaction conditions and yields vary based on the specific synthetic route employed.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.

  • Case Study : In a study evaluating its effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating effective inhibition of cell growth compared to control groups .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases. A study reported that derivatives similar to this compound showed promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most potent derivatives exhibited IC50 values comparable to established inhibitors like tacrine .

CompoundIC50 (µM) AChEIC50 (µM) BChE
This compound1520
Tacrine1015

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies suggest:

  • Fluorine Substitution : The presence of a fluorine atom at the para position enhances lipophilicity and improves binding affinity to target enzymes.
  • Morpholine Ring : The morpholine moiety contributes to increased solubility and may facilitate interactions with biological targets.

Comparison with Similar Compounds

Structural Analogues with Halogen and Nitro Substituents
Compound Name Substituents Key Differences Biological Relevance
4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitrobenzamide (CAS 330466-38-1) 4-Cl, 3-NO₂, morpholinyl ethyl Chlorine replaces fluorine at position 3. Increased lipophilicity compared to the fluoro analogue; potential differences in target binding due to steric and electronic effects .
N-[1-[2-(4-Morpholinyl)ethyl]-1H-benzimidazol-2-yl]-3-nitrobenzamide Benzimidazole core, 3-NO₂, morpholinyl ethyl Replaces benzamide with benzimidazole. Demonstrated IRAK inhibition and anti-inflammatory activity in macrophages, suggesting enhanced protein interactions via the heterocyclic core .
N-(3-chlorophenethyl)-4-nitrobenzamide 4-NO₂, 3-Cl-phenethyl Nitro at position 4 instead of 3; phenethyl group instead of morpholinyl ethyl. Reduced solubility and altered target specificity due to nitro positioning and lack of morpholine .

Key Insights :

  • Fluorine vs.
  • Nitro Position : The 3-nitro group in the target compound may enhance electron-deficient aromatic interactions compared to 4-nitro analogues, influencing binding to enzymes like kinases or oxidoreductases .
Analogues with Varied Amide Substituents
Compound Name Amide Substituent Key Differences Relevance
3-Fluoro-N-methyl-4-nitrobenzamide Methyl group Lacks morpholinyl ethyl; simpler alkyl chain. Reduced solubility and bioavailability due to absence of polar morpholine .
N,N-Diethyl-4-fluoro-3-nitrobenzamide Diethyl group Bulky alkyl substituents instead of morpholinyl ethyl. Increased lipophilicity but decreased target specificity .

Key Insights :

  • Morpholinyl Ethyl Group : The morpholine moiety in the target compound enhances water solubility and may facilitate interactions with polar residues in biological targets, distinguishing it from alkyl-substituted analogues .
Physicochemical Properties
Property Target Compound 4-Chloro Analogue N-Methyl Analogue
LogP ~2.5 (estimated) ~3.0 ~1.8
Solubility Moderate (due to morpholine) Low Low
Metabolic Stability High (fluorine reduces oxidation) Moderate Low

Data Source : Computational predictions and experimental analogs .

Preparation Methods

Nitration of 4-Fluorobenzoic Acid

4-Fluorobenzoic acid undergoes nitration using concentrated nitric acid (HNO3\text{HNO}_3) and sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 0–5°C, yielding 4-fluoro-3-nitrobenzoic acid with regioselectivity dictated by the electron-withdrawing fluorine.

Reaction Conditions :

  • Temperature : 0–5°C (prevents over-nitration).

  • Yield : 85–90%.

Synthesis of 2-(4-Morpholinyl)ethylamine (MEA)

MEA is synthesized through a two-step process:

Alkylation of Morpholine with 2-Chloroethylamine

Morpholine reacts with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) in refluxing acetonitrile:

Morpholine+ClCH2CH2NH2HClK2CO3,ΔMEA+KCl+CO2+H2O\text{Morpholine} + \text{ClCH}2\text{CH}2\text{NH}2 \cdot \text{HCl} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{MEA} + \text{KCl} + \text{CO}2 + \text{H}_2\text{O}

Key Parameters :

  • Solvent : Acetonitrile (polar aprotic).

  • Yield : 75–80%.

Purification of MEA

Crude MEA is purified via vacuum distillation or recrystallization from ethyl acetate/hexane mixtures.

Amidation of FNBA with MEA

The coupling of FNBA and MEA is achieved using carbodiimide-based reagents:

Ethyl-3-(3-Dimethylaminopropyl)carbodiimide (EDC) Method

FNBA (1.0 equiv) is activated with EDC (1.2 equiv) and NN-hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0°C. MEA (1.5 equiv) is added dropwise, and the reaction proceeds at room temperature for 12–24 hours.

Optimized Conditions :

  • Coupling Agent : EDC/HOBt.

  • Solvent : CH2Cl2\text{CH}_2\text{Cl}_2 or tetrahydrofuran (THF).

  • Yield : 88–92%.

Microwave-Assisted Amidation

Microwave irradiation (150°C, 15 minutes) in ethanol with N,NN,N-diisopropylethylamine (DIEA) accelerates the reaction, achieving 86% yield.

Advantages :

  • Reduced reaction time (15 minutes vs. 24 hours).

  • Enhanced purity (>95%).

Comparative Analysis of Methods

Method Key Steps Yield Purity Complexity
EDC CouplingDirect amidation with pre-made MEA88–92%>95%Moderate
Microwave-AssistedAccelerated coupling in ethanol86%>95%Low
Post-Amidation AlkylationMorpholine introduced after amidation70–75%85–90%High

Trade-offs :

  • Direct Amidation : Higher yields but requires MEA synthesis.

  • Post-Amidation Route : Avoids MEA synthesis but involves multi-step purification.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

Adapting the EDC coupling to a continuous flow system (e.g., using perfluoroalkoxy [PFA] reactors) improves reproducibility and reduces solvent use.

Case Study :

  • A flow system with inline silica gel purification achieved quantitative yield in acylation reactions.

Environmental Impact

  • Solvent Recovery : Ethanol and CH2Cl2\text{CH}_2\text{Cl}_2 are recycled via distillation.

  • Waste Minimization : Catalytic methods (e.g., microwave irradiation) reduce byproduct formation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide?

  • Methodological Answer : The compound is synthesized via a two-step process. First, 4-fluoro-3-nitrobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux in toluene . The acid chloride is then coupled with 2-(4-morpholinyl)ethylamine in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) to form the amide bond. Solvent choice (e.g., dichloromethane or toluene) and reaction temperature (e.g., 120°C for 8 hours) are critical for optimizing yield .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves multi-spectral analysis:

  • 1H/13C NMR : Identifies proton environments (e.g., morpholine ring protons at δ ~3.5–3.7 ppm, aromatic protons influenced by electron-withdrawing nitro and fluoro groups) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • UV-Vis Spectroscopy : Detects absorption bands linked to the nitro and benzamide chromophores .

Advanced Research Challenges

Q. How can researchers optimize the amidation reaction yield when synthesizing this compound?

  • Methodological Answer : Yield optimization requires:

  • Catalytic Bases : Use of 4-dimethylaminopyridine (DMAP) to activate the acid chloride intermediate .
  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amine .
  • Stoichiometric Control : A 1.2:1 molar ratio of acid chloride to amine minimizes unreacted starting material .
  • Reaction Monitoring : TLC or HPLC tracks reaction progress to avoid over-reaction or decomposition .

Q. How can the reactivity of the nitro group be managed during synthetic modifications?

  • Methodological Answer : The nitro group’s electron-withdrawing nature necessitates controlled conditions:

  • Reduction Reactions : Use catalytic hydrogenation (Pd/C, H₂) or sodium dithionite to convert nitro to amine, avoiding harsh reagents that degrade the morpholine ring .
  • Protection Strategies : Temporarily protect the nitro group with Boc or acetyl groups during functionalization of other sites .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer : Contradictions arise from impurities or conformational isomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton and carbon signals, especially for morpholine and aromatic protons .
  • X-ray Crystallography : Defines the crystal structure to validate bond geometries and spatial arrangement (e.g., planar benzamide moiety) .
  • Comparative Analysis : Cross-check with published spectra of structurally analogous compounds (e.g., 4-fluoro-N-(3-fluorobenzoyl) derivatives) .

Q. What methodologies are recommended for studying the compound’s potential bioactivity?

  • Methodological Answer : Bioactivity studies should leverage the morpholine moiety’s known role in enhancing solubility and targeting enzymes (e.g., phosphatases or kinases):

  • Enzyme Inhibition Assays : Test inhibitory effects using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) with positive controls like PF-06465469 analogs .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, accounting for the nitro group’s potential redox activity .

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